7-Chloro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro and fluorophenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Pyridin-2-yl group attachment: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as palladium or copper can be used to facilitate coupling reactions.
Optimized reaction conditions: Temperature, pressure, and solvent choice are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno[2,3-c]pyrrole derivatives.
Other halogenated chromeno[2,3-c]pyrroles: Compounds with different halogen substitutions (e.g., bromine, iodine) can be compared for their biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H12ClFN2O3 |
---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
7-chloro-1-(3-fluorophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H12ClFN2O3/c23-13-7-8-16-15(11-13)20(27)18-19(12-4-3-5-14(24)10-12)26(22(28)21(18)29-16)17-6-1-2-9-25-17/h1-11,19H |
InChI Key |
VTMRAMPFEAOZAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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